Perfluorohexadecanoic acid

Descripción

Contextualizing Per- and Polyfluoroalkyl Substances (PFAS)

Per- and polyfluoroalkyl substances (PFAS) are a large and complex class of synthetic chemicals that have been in use since the 1940s. energy.govfda.govnih.gov These man-made compounds are characterized by a chain of linked carbon and fluorine atoms, which is one of the strongest chemical bonds in existence. fda.govnih.govservice.gov.uk This robust structure makes them resistant to degradation, leading to their persistence in the environment. nih.govservice.gov.uk

PFAS are utilized in a wide array of industrial and consumer products due to their valuable properties, such as resistance to heat, water, grease, and stains. fda.govhealth.state.mn.us They are found in everything from non-stick cookware and food packaging to firefighting foams and stain-resistant textiles. fda.govnih.govcanada.ca The widespread production and use of these chemicals have resulted in their presence in soil, water, and air. energy.govnih.gov Consequently, human and animal exposure is a significant concern, with studies detecting PFAS in the blood of a vast majority of the American population. nih.gov

The sheer number of individual PFAS compounds, estimated to be nearly 15,000, presents a considerable challenge for environmental and health assessments. nih.gov Growing concerns over the potential toxicity and persistence of PFAS have prompted regulatory bodies like the U.S. Environmental Protection Agency (EPA) to develop strategies to protect human and ecological health. energy.gov

Research Rationale for Perfluorohexadecanoic Acid (PFHxDA)

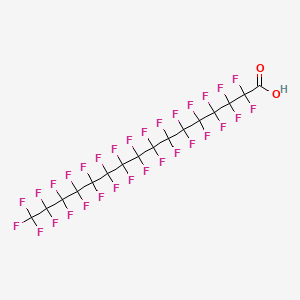

This compound (PFHxDA), a C16 perfluorocarboxylic acid, is a specific long-chain PFCA that has garnered significant research interest. Its chemical formula is C₁₆HF₃₁O₂. The rationale for focusing on PFHxDA stems from its distinct properties and behavior in the environment and biological systems.

Studies have shown that PFHxDA exhibits a high potential for bioaccumulation. For instance, bioconcentration factors (BCFs) in carp (B13450389) have been measured to be between 4,700 and 4,800, which is significantly higher than shorter-chain PFCAs. concawe.eu This high bioaccumulation is attributed to its strong affinity for binding with proteins in the blood and liver. The depuration half-life of PFHxDA in common carp has been observed to be one of the longest among tested PFCs, at 48 to 54 days. nih.govacs.org

While some studies have not detected PFHxDA in certain environmental samples like drinking water or specific food items, its presence has been noted in the blood of individuals with occupational exposure. nih.govnih.govnih.gov The unique binding characteristics of PFHxDA to proteins like fatty acid-binding protein 4 (FABP4) suggest that it may have distinct metabolic disruption pathways compared to other well-studied PFAS like PFOA and PFDA. Research on PFHxDA is crucial for understanding the full scope of risks posed by the diverse family of PFAS and for developing effective environmental and health management strategies.

Chemical and Physical Properties of PFHxDA

| Property | Value | Source |

| Molecular Formula | C₁₆HF₃₁O₂ | nih.gov |

| Molecular Weight | 814.13 g/mol | nih.gov |

| IUPAC Name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontafluorohexadecanoic acid | nih.gov |

| CAS Number | 67905-19-5 | nih.gov |

| Physical State | Liquid (at standard conditions) | isotope.com |

| Boiling Point | 211 °C | biosynth.com |

| Flash Point | 154 °C | biosynth.com |

Research Findings on PFHxDA

| Study Type | Organism | Key Findings | Source |

| Bioaccumulation | Carp | Bioconcentration Factor (BCF) of 4,700–4,800. | concawe.eu |

| Depuration | Common Carp | Half-life of 48 to 54 days. | nih.govacs.org |

| Toxicity Study | Rats | Caused hepatocyte hypertrophy and/or fatty changes in the liver at middle and high doses. No reproductive/developmental effects observed at the tested doses. | jst.go.jpresearchgate.net |

| Cellular Study | Endothelial Cells | Increases paracellular permeability through the activation of the plasma kallikrein-kinin system. | nih.gov |

| Environmental Monitoring | Drinking Water (US) | Not detected quantitatively or qualitatively in source or treated water samples. | nih.gov |

| Dietary Exposure Study | Foodstuffs (Catalonia, Spain) | Not detected in any of the 40 food items analyzed. | nih.gov |

Structure

3D Structure

Propiedades

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontafluorohexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16HF31O2/c17-2(18,1(48)49)3(19,20)4(21,22)5(23,24)6(25,26)7(27,28)8(29,30)9(31,32)10(33,34)11(35,36)12(37,38)13(39,40)14(41,42)15(43,44)16(45,46)47/h(H,48,49) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJMBMWRMTMHMSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15F31COOH, C16HF31O2 | |

| Record name | Perfluoro-n-hexadecanoic acid | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1070800 | |

| Record name | Perfluorohexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1070800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

814.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67905-19-5 | |

| Record name | Perfluorohexadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67905-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluoropalmitic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067905195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluorohexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1070800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluoropalmitic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.470 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Environmental Occurrence and Distribution of Perfluorohexadecanoic Acid Pfhxda

Global Detection and Prevalence in Environmental Matrices

Perfluorohexadecanoic acid is a member of the broader group of per- and polyfluoroalkyl substances (PFAS), which are known for their resistance to degradation. This persistence leads to their accumulation in the environment over time. Scientific investigations have confirmed the presence of PFHxDA in aquatic systems, sediments, soils, and the atmosphere.

Aquatic Environments (Surface Water, Groundwater, Seawater)

The aquatic environment serves as a significant reservoir for PFAS, including PFHxDA. These compounds enter waterways through various pathways, including industrial discharges and runoff from contaminated sites. While extensive data exists for more commonly studied PFAS like Perfluorooctanoic acid (PFOA) and Perfluorooctanesulfonic acid (PFOS), specific concentration data for PFHxDA in aquatic environments is less abundant. However, its detection in drinking water sources highlights its mobility and potential for human exposure. ewg.org

Studies of surface waters in the United States have identified the presence of numerous PFAS compounds, indicating widespread contamination from various sources. researchgate.netnih.gov Similarly, groundwater, a critical source of drinking water, has been shown to be contaminated with a range of PFAS, with concentrations varying based on proximity to industrial sources and land use. nih.govnih.govusgs.gov In marine environments, the presence of long-chain PFCAs has been confirmed, suggesting long-range transport and accumulation in the world's oceans. nih.gov

While specific concentrations for PFHxDA are not always individually reported in broad PFAS surveys, its chemical properties as a long-chain perfluorocarboxylic acid (PFCA) suggest it will behave similarly to other persistent long-chain PFAS, partitioning to water and being transported over long distances.

Sediments and Suspended Particulate Matter

Sediments and suspended particulate matter in aquatic systems act as sinks for many persistent organic pollutants, including PFHxDA. Due to their chemical structure, long-chain PFCAs have a tendency to adsorb to organic matter and particulate surfaces.

A study investigating fluorinated precursor compounds in sediments provided quantitative data on PFHxDA concentrations. The mean concentration of PFHxDA in the studied sediments was found to be 0.2 ± 0.0 ng/g, with a range from 0.2 to 0.2 ng/g. In biota, the mean concentration was 2.8 ± 2.3 ng/g, with a range from 0.2 to 23.7 ng/g. acs.org This indicates that PFHxDA is present and can bioaccumulate in aquatic organisms. Other studies have also included PFHxDA in their analysis of lake sediments, further confirming its presence in these environmental compartments. mdpi.com

The following table summarizes the reported concentrations of this compound (PFHxDA) in sediment.

| Environmental Matrix | Location/Study | Mean Concentration (ng/g) | Concentration Range (ng/g) |

| Sediment | Study on Fluorinated Precursor Compounds | 0.2 ± 0.0 | 0.2 - 0.2 |

Note: Data is based on the available research and may not be representative of all global environments.

Terrestrial Environments (Soil)

Soil acts as a primary recipient of PFAS contamination through various pathways, including atmospheric deposition and the application of contaminated materials. The persistence of these compounds leads to their long-term accumulation in terrestrial ecosystems.

Research conducted on background soils in Sweden included the analysis of PFHxDA, although it was not one of the most frequently detected PFAS compounds. While specific concentration values were not provided in the summary, the study highlights the potential for long-chain PFAS like PFHxDA to be present even in areas without direct industrial sources. greenpeace.to Another study investigating PFAS contamination near a waste incineration plant in the Netherlands reported a limit of quantification for PFHxDA in soil, suggesting its presence is monitored in potentially contaminated sites. unc.edu

The table below presents available data on the detection of this compound (PFHxDA) in soil.

| Study Focus | Location | Limit of Quantification (µg/kg dw) |

| PFAS in background soils | Sweden | - |

| PFAS near waste incineration plant | Netherlands | 0.1 |

Note: dw denotes dry weight. The Swedish study did not provide a specific limit of quantification for PFHxDA in the available summary.

Atmospheric Presence (Air, Rainwater)

The atmosphere serves as a crucial pathway for the long-range transport of PFAS, leading to their deposition in remote regions far from their original sources. While volatile PFAS precursors are more commonly associated with atmospheric transport, ionic compounds like PFHxDA can be transported through association with particulate matter.

A nationwide study in China investigating atmospheric perfluoroalkyl acids (PFAAs) found total concentrations of 13 PFAAs ranging from 6.19 to 292.57 pg/m³, with an average of 39.84 ± 28.08 pg/m³. wikipedia.org Although this study did not specifically report PFHxDA concentrations, it demonstrates the presence of a complex mixture of PFAAs in the atmosphere. The atmospheric deposition of PFAS, through both wet (rain and snow) and dry processes, contributes to the contamination of soil and water bodies. unc.edunih.govascelibrary.com

Sources and Emission Pathways

The presence of PFHxDA in the environment is a direct result of its industrial production and usage. Understanding these sources is critical for mitigating its release and environmental impact.

Industrial Production and Usage

This compound is a man-made chemical produced through processes like electrochemical fluorination. wikipedia.org While specific details of its large-scale industrial synthesis are not widely publicized, the general manufacturing processes for long-chain perfluorocarboxylic acids are known to involve the use of hazardous materials and can lead to environmental releases. google.com

One of the most well-documented uses of PFHxDA is in high-performance ski waxes. nih.govepa.govewg.orgnih.govrsc.org These waxes are applied to skis and snowboards to reduce friction and enhance glide. The application and subsequent wear of these waxes release PFAS directly into the snowpack, which then contaminates soil and water upon melting. ewg.org The use of certain PFAS in ski waxes has raised concerns, leading to regulatory actions and bans in competitive sports. epa.gov

Beyond ski wax, long-chain PFCAs have been used in a variety of industrial and consumer applications, including as surfactants, in the production of fluoropolymers, and in products that require water and stain repellency. defra.gov.uknih.govwikipedia.orgchemistry-matters.comepa.govcanada.caepa.gov While the specific inclusion of PFHxDA in many of these products is not always explicitly stated, its properties are consistent with the requirements for such applications. The compound is also listed as an active chemical under the U.S. Environmental Protection Agency's (EPA) Toxic Substances Control Act (TSCA), indicating its commercial relevance.

Aqueous Film-Forming Foams (AFFF) Release

Aqueous film-forming foams (AFFF) are complex chemical mixtures used for extinguishing flammable liquid fires. Historically, these formulations have been significant sources of per- and polyfluoroalkyl substances (PFAS) to the environment. While extensive research has focused on the presence of perfluorooctanesulfonic acid (PFOS) and perfluorooctanoic acid (PFOA) in AFFF, the full composition of these products, including other long-chain perfluoroalkyl carboxylic acids (PFCAs) like this compound (PFHxDA), is not completely characterized.

AFFF formulations are known to contain a wide array of PFAS, including various PFCAs and their precursors. The manufacturing processes for AFFF, such as electrochemical fluorination and fluorotelomerization, can result in a mixture of different perfluorinated chain lengths. Although not a primary intended ingredient, the presence of long-chain PFCAs in AFFF as byproducts of manufacturing is possible. Furthermore, modern fluorotelomer-based AFFF contains polyfluorinated precursors that can degrade in the environment to form stable PFCAs. While direct detection of PFHxDA in AFFF formulations is not widely reported in publicly available literature, the potential for its presence exists through these pathways. The release of AFFF during firefighting training, emergency responses, and system testing can lead to the direct contamination of soil and water, with the potential for long-term release of persistent compounds like PFHxDA.

Waste Management Facilities (Landfills, Wastewater Treatment Plants, Incineration)

Waste management facilities are significant reservoirs and potential secondary sources of PFAS, including PFHxDA, to the environment. The disposal of consumer and industrial products containing these persistent chemicals leads to their accumulation in landfills, wastewater treatment plants, and their eventual fate in incineration processes.

Landfills

Municipal solid waste landfills receive a vast array of consumer and industrial products that may contain PFHxDA or its precursors. As waste degrades and rainwater percolates through the landfill, a contaminated liquid known as leachate is formed. Studies of landfill leachate have consistently shown the presence of a wide range of PFAS. While many studies focus on shorter-chain PFCAs, long-chain compounds are also detected. The concentration and composition of PFAS in leachate can be influenced by factors such as the age of the landfill, the types of waste received, and climatic conditions cswab.orgnih.govmiami.edunih.gov. For instance, total PFAS concentrations in municipal solid waste leachate can be significantly higher than in leachate from construction and demolition debris or municipal solid waste incineration ash nih.gov. While specific concentration data for PFHxDA in landfill leachate is not extensively documented in all studies, the general prevalence of PFCAs in leachate suggests that landfills are a potential source of PFHxDA to the environment cswab.orgnih.govnih.govresearchgate.netnih.gov.

Wastewater Treatment Plants (WWTPs)

Wastewater treatment plants receive PFAS from both domestic and industrial sources, as well as landfill leachate. While WWTPs are designed to remove conventional pollutants, they are generally not effective at removing persistent chemicals like PFAS. In fact, some studies have shown that concentrations of certain PFCAs can increase during the wastewater treatment process. This is attributed to the biotransformation of precursor compounds into more stable PFCAs like PFHxDA. Research has documented the presence of PFHxDA in municipal wastewater effluent. One study reported concentrations of Perfluorohexadecanoate (PFHxDA) ranging from below the method limit of quantification to 22.8 ng/L in municipal effluent iwaponline.comresearchgate.net. The EPA's Multi-Industry Per- and Polyfluoroalkyl Substances (PFAS) Study also lists this compound (PFHxDA) as one of the PFAS compounds detected in industrial wastewater discharges from pulp, paper, and paperboard facilities epa.govregulations.gov.

Incineration

Incineration is a common method for waste disposal, but its effectiveness in destroying PFAS is a subject of ongoing research. The extreme stability of the carbon-fluorine bond makes these compounds resistant to thermal degradation. Studies on the thermal treatment of long-chain PFCAs suggest that while they do degrade at high temperatures, this can lead to the formation of a variety of products of incomplete combustion, including shorter-chain PFAS jimdo.comnih.govrsc.orgnih.gov. The decomposition of PFCAs is thought to proceed through a mechanism involving the elimination of HF from the carboxylic acid head group, leading to the shortening of the perfluorinated chain rsc.org. Therefore, while incineration may break down PFHxDA, it could also contribute to the emission of other fluorinated compounds into the atmosphere if not conducted under optimal conditions. Oxidative conditions during thermal degradation have been observed to facilitate the breakdown of PFAS jimdo.comnih.gov.

Contribution from Precursor Compounds Transformation

A significant source of PFHxDA in the environment is the transformation of larger, more complex polyfluorinated molecules known as precursor compounds. These precursors can be released into the environment and subsequently degrade through biological or chemical processes to form stable end-products like PFHxDA.

Fluorotelomer Alcohols (FTOHs)

Fluorotelomer alcohols (FTOHs) are a major class of precursor compounds used in the production of a wide range of consumer and industrial products. Once released into the environment, FTOHs can undergo atmospheric oxidation or microbial degradation to form a homologous series of PFCAs researchgate.netacs.orgscilit.comnih.govbohrium.com. The degradation process generally involves the oxidation of the alcohol group, followed by further transformations that ultimately yield PFCAs with the same or shorter perfluorinated chain length. For example, the 8:2 FTOH has been shown to biodegrade to form PFOA (an 8-carbon PFCA) as well as a range of shorter-chain PFCAs researchgate.net. It is therefore plausible that longer-chain FTOHs, such as a hypothetical 16:2 FTOH, would serve as precursors to PFHxDA through similar degradation pathways. This atmospheric degradation and transport of FTOHs is considered a significant pathway for the widespread distribution of PFCAs in the environment, including remote regions acs.org.

Sulfonamide Precursors (e.g., N-EtFOSAA, N-MeFOSAA)

Sulfonamide-based precursors, such as N-ethyl perfluorooctane (B1214571) sulfonamidoacetic acid (N-EtFOSAA) and N-methyl perfluorooctane sulfonamidoacetic acid (N-MeFOSAA), are another important class of polyfluorinated compounds. However, the available scientific literature indicates that these compounds primarily degrade to form perfluoroalkane sulfonic acids (PFSAs), most notably PFOS researchgate.netnih.gov. The degradation pathways of these sulfonamide precursors involve the transformation of the sulfonamido group, which leads to the formation of the highly stable sulfonate head group. While some studies have investigated the complex degradation pathways of these compounds, the formation of PFCAs like PFHxDA from these specific sulfonamide precursors is not considered a primary transformation route researchgate.netresearchgate.net.

Other Polyfluorinated Precursors

Besides FTOHs and sulfonamides, other polyfluorinated compounds can also act as precursors to PFHxDA. One such class of compounds is the polyfluoroalkyl phosphate esters (PAPs). PAPs are used in food packaging and other applications and have been shown to biodegrade to form PFCAs acs.orgresearchgate.netresearchgate.netdntb.gov.ua. The degradation of PAPs involves the hydrolysis of the phosphate ester linkage, which releases FTOHs that can then undergo further degradation to PFCAs acs.orgresearchgate.net. Therefore, the presence of long-chain PAPs in the environment could contribute to the formation of PFHxDA. Another group of precursors includes the perfluorooctane sulfonamidoethanol-based phosphates (SAmPAP), which are known to degrade and contribute to the environmental burden of PFOS, and potentially other PFAS through complex degradation pathways sfu.caresearchgate.netacs.orgnih.gov. The vast number of polyfluorinated compounds used in commerce, many of which are not routinely monitored, represents a significant and ongoing source of persistent PFCAs like PFHxDA to the environment diva-portal.orgchemlinked.com.cn.

Environmental Fate and Transport Processes of Perfluorohexadecanoic Acid Pfhxda

Persistence and Recalcitrance in Environmental Systems

The defining characteristic of Perfluorohexadecanoic acid (PFHxDA), like other per- and polyfluoroalkyl substances (PFAS), is its exceptional persistence in the environment. This recalcitrance stems from the strength of the carbon-fluorine (C-F) bond, which is the strongest single bond in organic chemistry. This inherent stability makes PFHxDA highly resistant to natural degradation processes that break down most other organic pollutants.

PFHxDA does not readily undergo microbial biodegradation under either aerobic or anaerobic conditions. The fluorine atoms shield the carbon backbone from enzymatic attack, rendering it a poor substrate for microbial metabolism. While some studies have shown that certain microorganisms can biodegrade some polyfluorinated compounds, the rates of defluorination for heavily fluorinated compounds like PFHxDA are extremely low. Similarly, abiotic degradation pathways such as hydrolysis, photolysis, and oxidation are not significant for PFHxDA under typical environmental conditions. The C-F bonds are resistant to cleavage by sunlight, water, or common atmospheric oxidants.

This extreme resistance to degradation means that once released into the environment, PFHxDA can persist for extended periods, leading to its widespread distribution and accumulation in various environmental media. The term "forever chemicals" aptly describes the long-term presence of these compounds in ecosystems. The continual release of such highly persistent substances can result in increasing environmental concentrations over time.

Mobility and Transport Mechanisms

The mobility and transport of this compound (PFHxDA) in the environment are influenced by its physicochemical properties, including its solubility in water and its tendency to partition between different environmental phases. As a long-chain perfluoroalkyl carboxylic acid (PFCA), PFHxDA's behavior is complex, exhibiting both mobility in aqueous systems and a potential for long-range transport.

In aquatic environments, this compound (PFHxDA) primarily exists in its anionic form due to the acidity of its carboxylic acid headgroup. This anionic nature contributes to its mobility in water. PFHxDA can be transported over significant distances in surface waters, including rivers and oceans. Its presence in water bodies is a result of direct discharges from industrial and municipal sources, as well as runoff from contaminated sites.

The potential for groundwater contamination is a significant concern for PFHxDA. Due to its persistence and mobility in water, it can leach from contaminated soils and migrate into underlying aquifers. This downward movement can be facilitated by rainfall and snowmelt, which carry the compound through the soil profile. Once in the groundwater, PFHxDA can be transported with the groundwater flow, potentially contaminating drinking water sources far from the original point of release. The extent of its migration in groundwater is influenced by the hydrogeology of the subsurface, including soil type, organic carbon content, and water flow rates.

While this compound (PFHxDA) itself has a low vapor pressure, it can be subject to atmospheric transport through various mechanisms. Precursor compounds, which are more volatile polyfluoroalkyl substances, can be transported over long distances in the atmosphere and subsequently degrade to form stable PFCAs like PFHxDA. Additionally, PFHxDA can be associated with particulate matter (aerosols) in the atmosphere and be transported with wind currents.

This atmospheric transport is a key mechanism for the global distribution of PFAS, including PFHxDA, leading to their detection in remote regions far from industrial sources, such as the Arctic. The presence of these compounds in remote ecosystems highlights the potential for long-range environmental transport.

Partitioning Behavior across Environmental Compartments

The distribution of this compound (PFHxDA) in the environment is governed by its partitioning behavior between water, soil, sediment, and air. This behavior is influenced by the compound's dual hydrophobic and hydrophilic nature.

This compound (PFHxDA) can sorb to solid phases such as soil and sediment. The primary mechanism for this partitioning is the interaction between the hydrophobic perfluorinated tail and the organic carbon content of the soil or sediment. The strength of this sorption generally increases with the chain length of the perfluoroalkyl substance. Therefore, as a long-chain PFCA, PFHxDA is expected to have a relatively strong affinity for organic matter compared to its shorter-chain counterparts.

The partitioning of PFHxDA between water and solid phases is described by the soil-water partition coefficient (Kd) and the organic carbon-water (B12546825) partition coefficient (Koc). Higher Koc values indicate a greater tendency for the compound to associate with organic carbon in soil and sediment, which can reduce its mobility in the environment. However, the presence of other substances in the water, such as co-contaminants and dissolved organic matter, can influence this partitioning behavior.

The unique structure of this compound (PFHxDA), with its hydrophobic tail and hydrophilic head, makes it surface-active. This property causes it to accumulate at interfaces between different environmental compartments, such as the air-water interface and the water-solid interface. At the air-water interface, PFHxDA can form a film, which can affect the transport of gases and other substances across this boundary.

This interfacial behavior is also important in understanding its interaction with biological membranes and its potential for bioaccumulation. The tendency of PFHxDA to accumulate at interfaces can influence its bioavailability and its transfer through food webs.

Biotransformation and Degradation Potential

The biotransformation and degradation of PFHxDA are significantly hindered by its chemical structure. The C-F bond is one of the strongest covalent bonds in organic chemistry, rendering the perfluorinated chain highly resistant to enzymatic attack. Consequently, PFHxDA is generally considered to be recalcitrant to microbial degradation under both aerobic and anaerobic conditions.

Research on the aerobic biotransformation of per- and polyfluoroalkyl substances (PFAS) has largely focused on precursor compounds that can be transformed into persistent PFCAs like PFHxDA. Direct aerobic biodegradation of long-chain PFCAs, including PFHxDA, is not considered a significant environmental degradation pathway. Studies have shown that while some microorganisms may be capable of transforming polyfluoroalkyl substances, the complete mineralization of perfluorinated compounds such as PFHxDA is rarely observed.

The bioaccumulation potential of long-chain PFCAs increases with the length of the carbon chain. This suggests that PFHxDA, with its 16 carbon atoms, is likely to be persistent and bioaccumulative in aerobic environments. While some studies have explored the aerobic biotransformation of other PFAS, specific data on the aerobic degradation rates and pathways for PFHxDA are scarce in publicly available scientific literature.

Table 1: Aerobic Biotransformation of this compound (PFHxDA) - Representative Findings

| Study Type | Organism/System | Incubation Time | Degradation Rate | Transformation Products |

| General PFAS Reviews | Mixed microbial communities | Not specified | Very low to negligible for long-chain PFCAs | Not applicable |

| Precursor Biotransformation | Activated sludge | Various | Precursors transform to long-chain PFCAs | Perfluoroalkyl carboxylic acids |

Note: Data specific to PFHxDA is limited. This table represents general findings for long-chain PFCAs.

Similar to aerobic conditions, the anaerobic biotransformation of PFHxDA is considered to be extremely limited. The high stability of the C-F bond prevents significant microbial degradation under anaerobic conditions. While some studies have investigated the anaerobic degradation of other PFAS, particularly precursor compounds, there is little evidence to suggest that PFHxDA is readily biotransformed in anaerobic environments such as sediments and anoxic zones in wastewater treatment plants.

Research has indicated that under certain anaerobic conditions, some microorganisms might be able to facilitate the transformation of specific PFAS, but this is not a common or rapid process for long-chain PFCAs. The lack of significant anaerobic degradation contributes to the persistence of PFHxDA in the environment.

Table 2: Anaerobic Biotransformation of this compound (PFHxDA) - Representative Findings

| Study Type | Organism/System | Incubation Time | Degradation Rate | Transformation Products |

| General PFAS Reviews | Anaerobic sludge | Not specified | Negligible for long-chain PFCAs | Not applicable |

| Specific PFAS Studies | Acidimicrobium sp. | 150 days | >50% for PFOA (a shorter-chain PFCA) | Fluoride (B91410) ions |

Note: Data specific to PFHxDA is limited. This table includes findings for other PFCAs to provide context.

Abiotic degradation processes, such as hydrolysis and photolysis, are also potential pathways for the transformation of PFHxDA in the environment. However, the efficacy of these processes is highly dependent on environmental conditions and the chemical properties of the compound.

Hydrolysis: Hydrolysis is the chemical breakdown of a compound due to reaction with water. For PFHxDA, the strong C-F bonds and the stability of the perfluorinated alkyl chain make it highly resistant to hydrolysis under typical environmental pH and temperature conditions. While some fluorinated compounds with specific functional groups may be susceptible to hydrolysis, long-chain PFCAs like PFHxDA are generally considered to be hydrolytically stable. The estimated half-life for the hydrolysis of many PFAS is on the order of years to centuries under normal environmental conditions.

Photolysis: Photolysis, or photodegradation, is the breakdown of chemical compounds by light. Direct photolysis of PFHxDA in the environment is generally a slow process. While PFCAs can absorb UV light, the quantum yields for their degradation are often low. However, studies have shown that photolysis of PFCAs can be enhanced under specific conditions, such as in the presence of certain photosensitizers or at shorter UV wavelengths (e.g., UV-C). The primary products of PFCA photolysis are typically shorter-chain PFCAs, formed through a stepwise removal of CF2 units. Complete mineralization to carbon dioxide and fluoride is generally not achieved through direct photolysis alone.

Table 3: Abiotic Degradation of this compound (PFHxDA) - Representative Findings

| Degradation Pathway | Conditions | Rate Constant / Half-life | Degradation Products |

| Hydrolysis | Environmentally relevant pH and temperature | Extremely slow; half-life estimated to be very long | Not significant |

| Photolysis (Direct) | UV irradiation | Variable; dependent on wavelength and intensity | Shorter-chain PFCAs, Fluoride ions |

Note: Quantitative data for PFHxDA is limited. The information presented is based on general findings for long-chain PFCAs.

Bioconcentration and Bioaccumulation Potential in Aquatic Organisms

PFHxDA, like other long-chain PFCAs, has a tendency to accumulate in aquatic life. pops.int Studies have shown that bioconcentration factors (BCFs) and bioaccumulation factors (BAFs) for PFCAs with nine or more carbons, including PFHxDA, can exceed 5,000 in both freshwater and marine organisms. pops.int The potential for accumulation generally increases with the length of the perfluoroalkyl chain. researchgate.net

Research has demonstrated the bioconcentration of PFHxDA in fish. In studies involving common carp (B13450389) (Cyprinus carpio), PFHxDA was found to have a bioconcentration factor (BCF) between 4,700 and 4,800. concawe.euconcawe.eu Further investigations with carp have identified long depuration half-lives for PFHxDA, ranging from 48 to 54 days, indicating slow elimination from the body. researchgate.netresearchgate.net In these studies, the highest concentrations of perfluorinated compounds were typically found in the viscera of the fish. researchgate.netresearchgate.net However, the detection of PFHxDA is not always consistent across all studies. For example, in some analyses of freshwater recreational fish and aquatic food webs, PFHxDA concentrations were below the limits of quantification. acs.orgnih.gov

| Species | Parameter | Value | Source |

|---|---|---|---|

| Common Carp (Cyprinus carpio) | Bioconcentration Factor (BCF) | 4,700 - 4,800 | concawe.euconcawe.eu |

| Common Carp (Cyprinus carpio) | Depuration Half-Life | 48 - 54 days | researchgate.netresearchgate.net |

The bioaccumulation of PFHxDA has also been observed in various other aquatic organisms. In a study of aquatic animals from Lake Chaohu, PFHxDA was among the 17 perfluoroalkyl acids (PFAAs) detected. nomresearch.cn While its detection rate was not 100%, its presence confirms its partitioning into aquatic biota. nomresearch.cn Generally, long-chain PFCAs show higher bioaccumulation potential in aquatic invertebrates. researchgate.net However, in a comprehensive study of the St. Lawrence River food web, PFHxDA was not detected in any of the analyzed biota, which included invertebrates such as gammarids and molluscs. fosan.org This suggests that the bioaccumulation of PFHxDA can be site-specific and may depend on local contamination sources and environmental conditions.

Bioaccumulation in Terrestrial Organisms and Wildlife

PFHxDA biomagnifies in air-breathing organisms, with trophic magnification factors greater than 1 reported for long-chain PFCAs in food webs that include birds and mammals as top predators. pops.int

PFHxDA has been detected in various avian species, often through the analysis of eggs, which serve as a significant pathway for maternal transfer. researchgate.netnih.gov In studies of seabird eggs from Canada's Pacific coast, PFHxDA was one of several long-chain PFCAs identified. nih.gov Similarly, investigations into contaminants in European shags revealed the presence of PFHxDA in blood samples, although it was quantified in less than 10% of the individuals tested. acs.org These findings indicate that while PFHxDA is present in avian species, its prevalence and concentration can vary significantly among different populations and geographic locations. acs.org

As apex predators in Arctic ecosystems, polar bears exhibit significant bioaccumulation of persistent organic pollutants, including PFHxDA. miljovernfondet.norsc.org Analysis of tissues from polar bears in the St. Lawrence Estuary and Gulf revealed that long-chain PFCAs, including PFHxDA, were particularly dominant in the liver. rsc.org Another study conducted in Svalbard also confirmed the presence of PFHxDA in the muscle tissue of polar bears. miljovernfondet.no The presence of PFHxDA in these top predators provides strong evidence of its biomagnification through the terrestrial and marine food webs. pops.int

Analytical Methodologies for Perfluorohexadecanoic Acid Pfhxda

Sample Collection and Preparation Techniques for Perfluorohexadecanoic Acid (PFHxDA)

The accurate quantification of this compound (PFHxDA) is highly dependent on meticulous sample collection, preservation, and preparation to prevent contamination and analyte loss. Given the ubiquity of per- and polyfluoroalkyl substances (PFAS) in many materials, stringent protocols are necessary to ensure data integrity.

Environmental Matrices (Water, Soil, Sediment, Air, Dust)

The collection and preparation methods for PFHxDA vary significantly across different environmental compartments.

Water: For aqueous samples, including drinking, surface, and groundwater, collection is typically done in high-density polyethylene (B3416737) (HDPE) or polypropylene (B1209903) containers. itrcweb.orgusgs.gov To mitigate the loss of analytes through adsorption to container walls, the entire sample volume, including a solvent rinse of the container, must be extracted. itrcweb.orgitrcweb.org Depending on the analytical method, chemical preservatives such as Trizma® or ammonium (B1175870) acetate (B1210297) may be required. itrcweb.org Samples are generally chilled during shipping and storage. itrcweb.org

Soil and Sediment: Solid samples like soil and sediment require homogenization in the laboratory prior to subsampling to ensure the portion taken for analysis is representative of the whole sample. itrcweb.org Collection procedures must minimize cross-contamination, often involving specific decontamination protocols for sampling equipment. itrcweb.org

Air and Dust: The analysis of PFHxDA in atmospheric samples involves distinct collection strategies. Air is commonly sampled by preconcentrating analytes on sorbents like XAD-resins placed between polyurethane foam plugs. researchgate.net For house dust, a common preparation technique involves extraction via ultrasonication with methanol (B129727). researchgate.net

Table 1: Summary of Sample Collection and Preparation for Environmental Matrices

| Matrix | Container/Media | Key Preparation Steps |

|---|---|---|

| Water | Polypropylene or HDPE | Extraction of entire sample volume and container rinsate; potential addition of preservatives; chilling. itrcweb.orgitrcweb.org |

| Soil/Sediment | HDPE or glass | Homogenization of the entire collected sample before subsampling. itrcweb.org |

| Air | XAD-resin/Polyurethane foam | Preconcentration of analytes from a known volume of air. researchgate.net |

| Dust | Varies | Extraction typically via ultrasonication with a solvent like methanol. researchgate.net |

Biotic Matrices (Tissue, Blood)

Analyzing PFHxDA in biological samples presents unique challenges due to the complex nature of the matrices.

Tissue: For tissue samples, homogenization is a critical first step. cem.de EPA Method 1633 outlines a procedure where tissue is spiked with isotopically labeled standards, followed by extraction using potassium hydroxide (B78521) and acetonitrile, and then basic methanol. cem.deepa.gov This process is designed to break down the tissue structure and release the target analytes.

Blood: The analysis of blood, serum, or plasma necessitates a protein precipitation step to remove large biomolecules that can interfere with the analysis. researchgate.net Following precipitation, the sample is typically subjected to an extraction and cleanup procedure, most commonly Solid Phase Extraction (SPE). researchgate.net

Extraction Methods (Solid Phase Extraction, Liquid-Liquid Extraction, Accelerated Solvent Extraction, Ultrasonic-Assisted Extraction)

Several extraction techniques are employed to isolate PFHxDA from the sample matrix prior to instrumental analysis. The choice of method depends on the matrix type and the specific requirements of the analysis.

Solid Phase Extraction (SPE): SPE is the most widely used technique for liquid samples like water and blood serum. researchgate.net It involves passing the liquid sample through a cartridge containing a solid sorbent that retains the analytes. The analytes are later eluted with a small volume of solvent. organomation.com Weak anion exchange (WAX) cartridges are frequently specified for PFAS analysis. chromatographyonline.comnelac-institute.org The process can be automated, particularly for water samples, using on-line SPE systems that couple directly to the analytical instrument, reducing sample handling and potential contamination. nih.gov

Liquid-Liquid Extraction (LLE): LLE is an alternative method for liquid samples where analytes are partitioned from the sample into an immiscible solvent. researchgate.net This technique can be beneficial as it can avoid the analyte loss associated with adsorption to sample containers. researchgate.net A variation known as ion-pair extraction is often used for ionic compounds like PFHxDA, where an agent is added to form a neutral ion pair that is more readily extracted into an organic solvent. dspsystems.eunih.gov

Accelerated Solvent Extraction (ASE): Also known as pressurized liquid extraction (PLE), ASE is a well-established technique for solid and semi-solid samples like soil, sediment, and tissue. nelac-institute.orgthermofisher.comdiva-portal.org The method uses conventional solvents at elevated temperatures and pressures, which increases the efficiency and speed of the extraction process while reducing solvent consumption compared to traditional methods like Soxhlet extraction. nelac-institute.orgthermofisher.comnih.gov The EDGE PFAS system is an example of an automated solvent extraction system that can extract PFHxDA from soil and tissue samples in under 15 minutes. cem.denelac-institute.org

Ultrasonic-Assisted Extraction (UAE): UAE, or sonication, utilizes high-frequency sound waves to create cavitation bubbles in the solvent. mdpi.commdpi.com The collapse of these bubbles generates localized high pressure and temperature, disrupting the sample matrix and enhancing solvent penetration, thereby accelerating the extraction of analytes. mdpi.comnih.gov This method is considered a "green" technology due to its high efficiency, reduced solvent use, and shorter extraction times. mdpi.com It is commonly applied to solid matrices such as soil, dust, and biological tissues. researchgate.netnih.gov

Table 2: Comparison of Extraction Methods for PFHxDA Analysis

| Extraction Method | Principle | Typical Matrices | Advantages |

|---|---|---|---|

| Solid Phase Extraction (SPE) | Partitioning between a solid sorbent and a liquid sample. researchgate.net | Water, blood, serum. researchgate.net | High enrichment factors, amenable to automation, effective cleanup. nih.gov |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. researchgate.net | Water. researchgate.net | Avoids analyte loss to container walls, simple procedure. researchgate.net |

| Accelerated Solvent Extraction (ASE) | Solvent extraction at elevated temperature and pressure. nelac-institute.org | Soil, sediment, tissue. thermofisher.com | Fast, efficient, reduced solvent consumption, automated. cem.dethermofisher.com |

| Ultrasonic-Assisted Extraction (UAE) | Acoustic cavitation enhances mass transfer. mdpi.commdpi.com | Soil, dust, tissue. researchgate.netnih.gov | Rapid, efficient, lower solvent and energy use ("green" method). mdpi.com |

Sample Clean-up Procedures

Following initial extraction, a clean-up step is almost always necessary to remove co-extracted matrix components that can interfere with the instrumental analysis. researchgate.net For PFAS analysis, sorbents like graphitized carbon black (GCB) are highly effective at removing lipids and other interferences. itrcweb.orgresearchgate.net This can be performed using SPE cartridges packed with the clean-up sorbent or through dispersive SPE (dSPE), where the sorbent is added directly to the sample extract, vortexed, and then separated by centrifugation. windows.net EPA Method 1633, for instance, incorporates carbon-based cleanup steps for various matrices. epa.gov

Chromatographic Separation and Detection Methods

The definitive analysis of PFHxDA is accomplished using advanced chromatographic and spectrometric techniques capable of providing the necessary sensitivity and selectivity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of PFHxDA and other PFAS compounds. halocolumns.comperkinelmer.comdiva-portal.org

Chromatographic Separation: The separation is typically achieved using reversed-phase liquid chromatography, with C18 columns being the most common stationary phase. halocolumns.com A gradient elution with a mobile phase consisting of water and an organic solvent (usually methanol or acetonitrile) with additives like ammonium acetate is used to separate the target analytes. acs.org To mitigate issues with background contamination from the LC system itself, a "delay column" is often installed between the solvent mixer and the injector. tandfonline.com This separates the analytical peaks from any background PFAS leaching from the instrument components.

Detection: Detection is performed with a triple quadrupole mass spectrometer operating in the negative electrospray ionization (ESI-) mode. acs.org The instrument is set to multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition for each analyte. epa.gov For PFHxDA, the precursor ion is typically the deprotonated molecule [M-H]⁻. nih.gov Isotope dilution, where a stable isotope-labeled version of the analyte is added to the sample before extraction, is the preferred method for quantification as it corrects for matrix effects and variations in extraction recovery. perkinelmer.com

Table 3: Typical LC-MS/MS Parameters for PFHxDA Analysis

| Parameter | Typical Setting/Condition |

|---|---|

| Analytical Column | Reversed-phase C18. halocolumns.com |

| Mobile Phase | Water and Methanol/Acetonitrile with additives (e.g., ammonium acetate). acs.org |

| Ionization Mode | Negative Electrospray Ionization (ESI-). acs.org |

| Detection Mode | Multiple Reaction Monitoring (MRM). epa.gov |

| Quantification | Isotope Dilution. perkinelmer.com |

| Special Feature | Use of a delay column to mitigate system background contamination. tandfonline.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a significant, albeit less common, technique for the analysis of this compound (PFHxDA) and other per- and polyfluoroalkyl substances (PFAS). goldschmidt.infoconfex.com Unlike the more prevalent liquid chromatography methods, GC-MS requires a chemical modification step known as derivatization for non-volatile PFAS like PFHxDA. nih.govresearchgate.netresearchgate.net This is because these compounds, in their anionic state at neutral pH, have low volatility and are not suitable for direct GC analysis. nih.gov The derivatization process converts the carboxylic acid group of PFHxDA into a more volatile ester, enabling it to be vaporized and separated by the gas chromatograph. researchgate.net

Despite the additional sample preparation step, GC-MS offers high resolution, which is beneficial for identifying different PFAS isomers and derivatives in environmental and biological samples. goldschmidt.info It is often considered a more cost-effective technology compared to liquid chromatography-mass spectrometry (LC-MS), making it an accessible option for some laboratories. confex.com Various derivatizing agents have been explored to enhance the detection and quantification of perfluorocarboxylic acids (PFCAs) like PFHxDA. nih.gov For instance, some methods have successfully used isobutyl chloroformate to convert acids into their more volatile isobutyl esters. researchgate.net Another approach involves the use of diphenyl diazomethane, which allows for rapid derivatization and subsequent analysis. nih.gov

Recent advancements in GC-MS/MS (tandem mass spectrometry) have further expanded its utility in PFAS analysis. chromatographyonline.com These targeted methods can provide valuable toxicokinetic data for a range of PFAS, including those that are less studied. chromatographyonline.com Researchers have successfully developed targeted GC-MS/MS methods for numerous PFAS across various functional groups, demonstrating the technique's potential to contribute to a broader understanding of these persistent compounds. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are the cornerstones of modern analytical methodologies for this compound (PFHxDA) and the broader class of PFAS. uhplcs.comfrontiersin.org These techniques, particularly when coupled with tandem mass spectrometry (MS/MS), are widely recognized for their sensitivity and ability to separate, identify, and quantify a wide array of PFAS compounds in various matrices. uhplcs.comfrontiersin.orgchromatographyonline.com

The versatility of HPLC and UHPLC allows for the use of different types of columns and mobile phases, which is crucial for analyzing the diverse range of PFAS compounds. uhplcs.com Reversed-phase chromatography with C18 columns is a common approach, demonstrating robust performance in the separation of key PFAS. chromatographytoday.comhalocolumns.com The separation mechanism in reversed-phase HPLC is based on the partitioning of analytes between a nonpolar stationary phase (the C18 column) and a polar mobile phase.

The coupling of HPLC or UHPLC with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantitative analysis of PFAS due to its high sensitivity and selectivity. chromatographyonline.comchromatographyonline.com This combination allows for the detection of PFAS at very low concentrations, often in the nanogram-per-liter (ng/L) range. chromatographyonline.com The mass spectrometer identifies and quantifies the compounds based on their mass-to-charge ratio after they have been separated by the HPLC or UHPLC system.

UHPLC systems offer several advantages over traditional HPLC, including the use of smaller particle-size columns which results in higher resolution, improved sensitivity, and faster analysis times. nih.govauburn.edu This enhanced performance is particularly beneficial for the analysis of complex environmental and biological samples where numerous PFAS and potential interferences may be present. nih.gov

The following table summarizes the typical instrumentation and parameters used in HPLC and UHPLC methods for PFAS analysis:

| Parameter | HPLC | UHPLC |

| Column | Typically C18 reversed-phase columns | Sub-2 µm particle size C18 columns |

| Mobile Phase | Gradients of water and organic solvents (e.g., methanol, acetonitrile) with additives like ammonium acetate or ammonium formate. | Similar to HPLC, but optimized for higher pressures and faster flow rates. |

| Detector | Tandem Mass Spectrometer (MS/MS) | Tandem Mass Spectrometer (MS/MS) |

| Ionization Source | Electrospray Ionization (ESI) | Electrospray Ionization (ESI) |

Advanced Analytical Approaches and Emerging Techniques

Total Oxidizable Precursor (TOP) Assay

The Total Oxidizable Precursor (TOP) Assay is an analytical technique used to estimate the concentration of unknown PFAS precursors in a sample. nih.govwikipedia.org Many PFAS in commercial products and the environment are "precursor" compounds that can transform into more stable and well-studied perfluoroalkyl acids (PFAAs), such as PFHxDA. nih.govnih.gov The TOP assay works by chemically oxidizing these precursors into their corresponding terminal PFAAs, which can then be measured using standard analytical methods like LC-MS/MS. nih.govwikipedia.org

The process involves treating a sample with a strong oxidizing agent, typically persulfate, under heat and alkaline conditions. wikipedia.org This converts a wide range of precursor compounds, including fluorotelomer alcohols and sulfonamides, into PFCAs. wikipedia.org By comparing the concentrations of specific PFAAs before and after the oxidation, the concentration of the original precursors can be inferred. nih.gov An increase in the measured concentration of a particular PFCA after the assay indicates the presence of its precursors in the original sample. nih.gov

The TOP assay is valuable for obtaining a more complete picture of PFAS contamination, as it can reveal the presence of compounds that would otherwise be missed by targeted analytical methods that only look for specific PFAS. nih.govdiva-portal.org This is particularly important for site investigations and remediation efforts where understanding the full extent of PFAS contamination is crucial. nih.gov The method has been applied to various matrices, including water, firefighting foams, and textiles. wikipedia.org

Adsorbable Organic Fluorine (AOF) Analysis

Adsorbable Organic Fluorine (AOF) analysis is a screening method used to determine the total amount of organically bound fluorine in a sample that can be adsorbed onto a sorbent material, typically activated carbon. qa-group.comlabtil.com This technique serves as a proxy for the total PFAS concentration, as it captures not only known PFAS but also other organofluorine compounds that may be present. qa-group.comlabtil.com The AOF method provides a broader measure of organofluorine contamination compared to targeted analyses that focus on a limited number of specific PFAS. labtil.commetrohm.com

The analytical process generally involves passing an aqueous sample through a column containing activated carbon, which adsorbs the organic fluorine compounds. sgsaxys.comenthalpy.com The carbon is then combusted, converting the organic fluorine into hydrogen fluoride (B91410), which is subsequently captured and measured using ion chromatography. sgsaxys.comenthalpy.com The result is typically reported as a concentration of fluoride ions. qa-group.com

AOF analysis is a relatively fast and cost-effective screening tool that can help prioritize samples for more detailed and expensive targeted PFAS analysis. metrohm.comenthalpy.com An elevated AOF value can indicate potential PFAS contamination, warranting further investigation. qa-group.com However, it is important to note that the AOF method is not specific to PFAS and can also detect other fluorine-containing organic compounds, such as some pharmaceuticals and pesticides. qa-group.comsgsaxys.com Therefore, it is considered a semi-quantitative screening method. sgsaxys.com

The following table outlines the key steps and principles of the AOF analysis:

| Step | Description |

| Adsorption | The water sample is passed through activated carbon cartridges, and organic fluorine compounds are adsorbed. sgsaxys.comenthalpy.com |

| Rinsing | The cartridges are rinsed to remove inorganic fluoride. sgsaxys.comenthalpy.com |

| Combustion | The activated carbon is combusted at a high temperature, converting organic fluorine to hydrogen fluoride (HF). sgsaxys.com |

| Absorption | The resulting HF gas is absorbed into a solution. sgsaxys.com |

| Analysis | The fluoride concentration in the absorption solution is measured by ion chromatography. sgsaxys.com |

Non-Targeted Screening and Suspect Screening Approaches

Non-targeted and suspect screening are powerful analytical strategies that utilize high-resolution mass spectrometry (HRMS) to identify a broad range of PFAS in a sample, including those that are not on standard target lists. nih.govresearchgate.netwaters.com These approaches are crucial for discovering novel and emerging PFAS and for gaining a more comprehensive understanding of PFAS contamination. waters.com

Suspect screening involves searching for a predefined list of "suspect" compounds in a sample. battelle.orgresearchgate.net This list can be compiled from databases of known PFAS, literature, and other sources. researchgate.net The HRMS data is then mined for the exact masses of these suspect compounds. battelle.org If a potential match is found, further analysis of its isotopic pattern and fragmentation spectrum can help to confirm its identity. battelle.org

Non-targeted screening , on the other hand, is a more exploratory approach that aims to identify all detectable compounds in a sample without any preconceived list. youtube.comnih.gov The HRMS data is processed to identify all significant mass spectral features. youtube.com Various data analysis tools and techniques are then used to tentatively identify these unknown compounds by determining their chemical formulas and comparing their fragmentation patterns to spectral libraries and databases. youtube.com

Both suspect and non-targeted screening have been successfully applied to identify numerous PFAS in various environmental matrices, including water, biosolids, and consumer products. nih.govresearchgate.netnsf.gov These approaches have been instrumental in the discovery of new classes of PFAS and have helped to expand our knowledge of the vast and complex world of these "forever chemicals." nih.govresearchgate.net

Stir Bar Sorptive Extraction (SBSE) Coupled with Thermal Desorption–Gas Chromatography—Mass Spectroscopy

Stir Bar Sorptive Extraction (SBSE) is a solventless sample preparation technique used for the extraction and pre-concentration of organic compounds from aqueous samples. nih.goviiste.org It is based on the principle of sorptive extraction, where analytes partition from the sample matrix into a polymer coating on a magnetic stir bar. nih.gov The most commonly used coating is polydimethylsiloxane (B3030410) (PDMS), a non-polar material. iiste.orgnih.gov

In a typical SBSE procedure, the coated stir bar is placed in the sample and stirred for a specific period to allow for the analytes to be extracted into the PDMS coating. iiste.org After extraction, the stir bar is removed, dried, and the extracted analytes are desorbed for analysis. chromatographyonline.com For volatile and semi-volatile compounds, thermal desorption is often used, where the stir bar is heated, and the desorbed analytes are transferred directly to a gas chromatograph-mass spectrometer (GC-MS) for separation and detection. chromatographyonline.com

The efficiency of SBSE is influenced by several factors, including the properties of the analyte (such as its octanol-water partition coefficient), the sample matrix, extraction time, and temperature. iiste.org Due to the non-polar nature of the PDMS coating, SBSE is most effective for the extraction of non-polar and weakly polar compounds. iiste.org While its application for highly polar compounds like PFHxDA can be challenging, modifications to the technique and the development of new sorbent phases are areas of ongoing research.

The main advantage of SBSE is its high pre-concentration capability, which results from the large volume of the sorbent phase compared to other microextraction techniques like solid-phase microextraction (SPME). iiste.org This allows for the detection of trace-level contaminants in environmental and biological samples. nih.gov

Remediation Strategies for Perfluorohexadecanoic Acid Pfhxda Contamination

Adsorption-Based Technologies

Adsorption technologies are a cornerstone of PFAS remediation, leveraging the physicochemical properties of various media to bind and remove contaminants from water. For long-chain compounds like PFHxDA, these methods are particularly relevant due to the compound's inherent hydrophobicity.

Granular Activated Carbon (GAC) Adsorption

Granular activated carbon (GAC) is a widely studied and implemented technology for the removal of PFAS from drinking water. epa.govresearchgate.net GAC's high porosity and large surface area provide ample sites for the adsorption of organic contaminants. epa.gov Research consistently shows that GAC is particularly effective for long-chain PFAS such as perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonate (PFOS), with removal efficiency increasing with the length of the perfluoroalkyl chain. nih.govresearchgate.netnih.gov Consequently, long-chain PFCAs like PFHxDA are expected to be well-adsorbed by GAC. nih.gov Full-scale GAC systems have demonstrated high removal efficiencies, often exceeding 95% for compounds like PFOA and PFOS, depending on the volume of water treated. researchgate.net

The consistent removal of long-chain PFCAs is a key advantage of GAC systems, as the carbon is often replaced before breakthrough of these compounds can occur. nih.gov While specific quantitative data for PFHxDA is limited in publicly available literature, the established trend of increased GAC effectiveness with longer chain lengths suggests a high removal efficiency for this C-16 compound. researchgate.net

| PFAS Compound | Chain Length | Typical Removal Efficiency | Notes |

|---|---|---|---|

| Perfluorooctanoic acid (PFOA) | C8 | >95% | Removal is consistently high in initial phases of GAC contact. |

| Long-Chain PFCAs (general) | >C8 | Consistently high | Longer chains are more effectively removed than shorter chains. |

| Perfluorohexadecanoic acid (PFHxDA) | C16 | Estimated to be very high | Based on the strong positive correlation between chain length and GAC adsorption. |

Powdered Activated Carbon (PAC) Adsorption

Powdered activated carbon (PAC) offers an alternative to GAC, with the primary difference being its smaller particle size. This characteristic provides a larger surface area-to-volume ratio, which can lead to faster adsorption kinetics. nih.govnih.govresearcher.life Studies have shown that PAC can be effective in removing long-chain PFAS. ncsu.edu For instance, research indicates that for an 8-carbon PFCA, a PAC dose of 20 mg/L can achieve 50% removal, a significantly lower dose than required for shorter-chain compounds. nih.gov

The adsorption rate for long-chain PFAS on PAC is initially rapid, with a substantial percentage of removal occurring within the first hour of contact. nih.govmdpi.com As with GAC, the adsorbability of PFAS on PAC increases with increasing chain length. ncsu.edu While PAC can be dosed directly into water treatment streams, its application may be less efficient and economical than GAC for achieving very high percentage removals of PFAS. epa.gov

| PFAS Compound | Contact Time | Approximate Removal Equilibrium | Notes |

|---|---|---|---|

| Long-Chain PFAS (general) | 60 minutes | ~80% | Equilibrium is reached faster than for short-chain PFAS. mdpi.com |

| Long-Chain PFAS (general) | 120 minutes | ~90% | Demonstrates the rapid initial adsorption onto PAC. mdpi.com |

Novel Adsorbents and Bio-Adsorbents

The search for more efficient and cost-effective remediation technologies has led to the development of novel adsorbents and bio-adsorbents. These materials often aim to overcome some of the limitations of traditional activated carbons. Biochar, a carbon-rich material produced from the pyrolysis of biomass, has emerged as a promising low-cost alternative. semanticscholar.orgresearchgate.net Studies have shown that certain biochars, such as those derived from hardwoods and pinewood, exhibit PFOA removal performance comparable to GAC. nih.gov

Adsorption Mechanisms and Influencing Factors (Chain Length, Functional Group, Organic Carbon Content)

The adsorption of PFHxDA and other PFCAs onto carbon-based media is primarily governed by two mechanisms: hydrophobic interactions and electrostatic interactions. researchgate.net The long, fluorinated carbon tail of PFHxDA is highly hydrophobic, leading to its strong partitioning from water onto the adsorbent surface. nih.gov

Chain Length: The length of the perfluoroalkyl chain is a critical factor influencing adsorption. A longer carbon chain results in greater hydrophobicity and, consequently, stronger adsorption. nih.govnih.govmdpi.com Studies consistently demonstrate that the adsorption capacity of activated carbon for PFCAs increases with the number of carbons in the chain. nih.govresearchgate.net This trend strongly indicates that PFHxDA, with its 16-carbon chain, will have a very high affinity for these adsorbents.

Functional Group: The nature of the hydrophilic functional group also plays a role. For PFAS with the same chain length, those with a sulfonate head group (PFSAs) tend to adsorb more strongly to activated carbon than those with a carboxylate head group (PFCAs). nih.govmdpi.com

Organic Carbon Content: The presence of natural organic matter (NOM) in water can significantly impact the adsorption of PFAS. NOM can compete with PFAS for adsorption sites on the activated carbon, leading to reduced removal efficiency. nih.govnih.gov This competition can result in a faster breakthrough of PFAS in GAC filters. nih.gov The characteristics of the NOM, such as its molecular weight, can also influence the extent of this competitive effect. researchgate.net

Separation and Concentration Technologies

Membrane filtration technologies offer a different approach to PFAS remediation, physically separating contaminants from the water rather than adsorbing them onto a medium. These methods are particularly effective for a broad range of PFAS, including the long-chain compounds.

Membrane Filtration (Nanofiltration, Reverse Osmosis)

High-pressure membranes, such as nanofiltration (NF) and reverse osmosis (RO), have proven to be highly effective at removing PFAS. epa.gov Reverse osmosis membranes, being tighter than nanofiltration membranes, generally exhibit higher removal efficiencies. epa.gov

Nanofiltration (NF): NF membranes can achieve high rejection rates for PFAS, often around 90% for compounds like PFOA. acs.orgnih.gov The removal mechanism is a combination of size exclusion and electrostatic repulsion between the negatively charged PFAS anions and the typically negatively charged membrane surface. researchgate.net

Reverse Osmosis (RO): RO is considered one of the most effective technologies for removing a wide spectrum of PFAS, including both short and long-chain compounds. caware.co Research indicates that RO systems can remove 88-100% of long-chain PFAS. parkerandsons.com The high rejection rates, often exceeding 99%, make RO a reliable option for producing water with very low PFAS concentrations. watertechnologies.comresearchgate.net The primary drawback of membrane technologies is the production of a concentrated waste stream that requires further treatment or disposal. nih.gov

| Technology | PFAS Type | Typical Removal Efficiency | Reference |

|---|---|---|---|

| Nanofiltration (NF) | Long-Chain PFAS | ~90% - 99% | nih.gov |

| Reverse Osmosis (RO) | Long-Chain PFAS | 88% - 100% | parkerandsons.com |

| Reverse Osmosis (RO) | General PFAS | Up to 99% | caware.cowatertechnologies.com |

Foam Fractionation

Foam fractionation is a separation technology that leverages the surfactant properties of PFAS compounds. In this process, air is bubbled through contaminated water, and the PFAS molecules, including PFHxDA, accumulate at the air-water interface of the bubbles. This enriched foam is then collected, effectively separating the PFAS from the bulk liquid.

Research has shown that the effectiveness of foam fractionation is strongly influenced by the carbon chain length of the PFAS molecule. Generally, longer-chain PFAS like PFHxDA exhibit higher removal efficiencies compared to their short-chain counterparts. This is attributed to their greater hydrophobicity, which enhances their affinity for the air-water interface. While specific removal efficiency data for this compound is not extensively detailed in the available literature, studies on general PFAS removal trends indicate that long-chain PFCAs can achieve removal efficiencies exceeding 90%. For instance, pilot-scale foam fractionation of landfill leachate demonstrated high removal for long-chain PFAS, while the removal of short-chain PFAS was significantly lower.

The process can be operated in continuous or batch modes and is considered a cost-effective and energy-efficient pretreatment step to concentrate PFAS into a smaller volume for subsequent destruction.

Table 1: General Removal Efficiency of Perfluoroalkyl Acids (PFAAs) by Foam Fractionation Based on Carbon Chain Length

| Carbon Chain Length | Typical Removal Efficiency |

|---|---|

| Short-Chain (e.g., < C6) | < 30% - < 50% |

| Long-Chain (e.g., > C6) | > 90% - > 99% |

This table presents generalized data for PFAAs. Specific efficiency for PFHxDA may vary.

Degradation and Destruction Technologies

While separation technologies like foam fractionation are effective for concentrating PFAS, complete remediation requires the destruction of these persistent compounds. Several degradation and destruction technologies are being explored for their potential to break the strong carbon-fluorine bonds characteristic of PFAS.

Electrochemical Oxidation

Electrochemical oxidation (EO) is an advanced oxidation process that utilizes an electric current to generate powerful oxidizing agents, such as hydroxyl radicals, at the surface of an anode. These radicals can then attack and break down PFAS molecules. Studies have shown that EO can be effective for the degradation of various PFAS, with long-chain compounds generally being more susceptible to this treatment than short-chain ones.

The degradation rates in EO are influenced by factors such as the anode material (with boron-doped diamond and titanium suboxide being common choices), current density, and the chemical matrix of the water. While research has demonstrated high removal rates for long-chain PFAS (often exceeding 99%), specific kinetic data and degradation pathways for this compound are not extensively documented in the reviewed literature. The process is known to break down long-chain PFCAs into shorter-chain intermediates.

Supercritical Water Oxidation

Supercritical water oxidation (SCWO) is a high-temperature and high-pressure process that utilizes the unique properties of water above its critical point (374 °C and 22.1 MPa). Under these conditions, water becomes a highly effective solvent for organic compounds and oxygen, facilitating rapid and complete oxidation.

SCWO has been demonstrated to achieve greater than 99% destruction efficiency for a range of PFAS, including long-chain compounds. The process breaks down PFAS into less harmful products such as fluoride (B91410) ions, carbon dioxide, and water. While specific studies focusing solely on this compound are limited, the technology's proven efficacy against other long-chain PFAS suggests its potential for the effective destruction of PFHxDA. The high operational costs and technical challenges associated with the extreme conditions are key considerations for this technology.

Photochemical Degradation

Photochemical degradation involves the use of light energy, often in the presence of a photocatalyst or other reagents, to induce the breakdown of contaminants. For PFAS, this typically involves the generation of highly reactive species like sulfate (B86663) radicals or hydrated electrons.

Biological Remediation Approaches (Bioremediation, Bioaugmentation)

Bioremediation utilizes microorganisms to break down environmental pollutants. However, the high stability of the carbon-fluorine bond in perfluorinated compounds like PFHxDA makes them highly resistant to microbial degradation.

Current research in the bioremediation of PFAS is still in its early stages. While some studies have shown limited transformation of certain polyfluorinated precursors, the direct microbial degradation of persistent perfluorinated acids like PFHxDA has not been demonstrated to be a viable remediation strategy. The focus of much of the current research is on identifying microbial strains or consortia and enzymatic pathways that could potentially cleave the C-F bond, but this remains a significant scientific challenge.

Thermal Treatment Options (Incineration)

Incineration involves the high-temperature destruction of waste. For PFAS, the goal of incineration is the complete mineralization of the compounds into hydrofluoric acid, carbon dioxide, and water. However, the extreme thermal stability of PFAS presents a challenge.